
Phenazine-1-carboxylic acid
Overview
Description
Furfuryl glycidyl ether (FGE), a bio-based epoxy monomer derived from furfural, is a versatile compound widely used in polymer synthesis, drug delivery systems, and self-healing materials. Its structure combines a furan ring (providing π-conjugation and reactivity) with a glycidyl ether group, enabling unique applications in dynamic covalent chemistry, such as Diels–Alder reactions . FGE’s low cytotoxicity and ability to form amphiphilic block copolymers make it particularly valuable in biomedical applications, such as hydrogels for gynecological therapies . This article provides a detailed comparison of FGE with structurally or functionally similar compounds, supported by data tables and research findings.
Preparation Methods
Microbial Biosynthesis of Phenazine-1-Carboxylic Acid
Pseudomonas Species as Primary Producers
PCA biosynthesis is predominantly observed in Pseudomonas strains, notably Pseudomonas aureofaciens and Pseudomonas chlororaphis. Washed cell preparations of P. aureofaciens NRRL-B1543 synthesize PCA in media containing glycerol and D,L-lysine, with shikimic acid serving as a critical intermediate . Radiolabeling studies demonstrate that glycerol-1,3-14C and shikimic acid-U-3H are efficiently incorporated into PCA, with specific activities of 7.5 × 10⁻³ and 9.9 × 10⁻² μC/μmole, respectively . These findings underscore the role of central carbon metabolism in PCA production.
P. chlororaphis strains, such as Lzh-T5, utilize the shikimate pathway to convert phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, which is subsequently transformed into PCA via the conserved phzABCDEFG gene cluster . Disruption of phzF in P. chlororaphis LDA-4 halts PCA production, leading to the accumulation of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). Restoring phzF expression in strain LDA-4-phzF increases PCA yields to 3,560 mg/L, highlighting the enzyme’s role in condensing DHHA into the phenazine core .
Fermentation and Extraction Protocols
PCA production in Pseudomonas aeruginosa TISTR 781 is achieved using modified King’s A broth at 29–30°C. The compound is isolated via Amberlite XAD-16 resin chromatography, eluted with 70% acetonitrile, and purified through dichloromethane extraction and silica gel column chromatography. This method yields 7.0 mg/L of crystalline PCA . Optimizing fermentation parameters, such as aeration and pH, further enhances productivity, though scalability remains a challenge for industrial applications .
Genetic Engineering Strategies for Enhanced PCA Biosynthesis
Overexpression of phz Gene Clusters
The phzABCDEFG operon is essential for PCA biosynthesis. In P. chlororaphis LDA-4-phzF, RT-PCR analysis confirms that phzF overexpression increases PCA production by 20.9-fold compared to wild-type strains . Additionally, deleting the phzO gene, which encodes a phenazine-modifying enzyme, prevents PCA conversion into 2-hydroxyphenazine (2-OH-PHZ), resulting in a 4,863 mg/L PCA yield in strain LDPCA-1 . These modifications demonstrate the potential of metabolic engineering to bypass competing pathways and boost target metabolite accumulation.
Modulation of Precursor Supply
Enhancing the availability of shikimate pathway intermediates significantly impacts PCA titers. Overexpression of tktA (transketolase) and ppsA (phosphoenolpyruvate synthase) in P. chlororaphis increases carbon flux toward shikimate, elevating PCA production by 38% . Similarly, supplementing fermentation media with glycerol or glucose as carbon sources improves precursor supply, with glycerol showing superior incorporation efficiency into PCA .
Chemical Synthesis of this compound
One-Pot Synthesis from Pyrocatechol and 3-Methyl-2-Aminoaniline
An improved chemical method achieves PCA synthesis in four steps with a 66% overall yield . The process begins with a one-pot reaction of pyrocatechol and 3-methyl-2-aminoaniline to form 1-methylphenazine (IV). Subsequent Wohl-Ziegler bromination introduces a bromomethyl group, yielding 1-bromomethylphenazine (III). Hydrolysis in Na₂CO₃/N,N-dimethylformamide produces 1-phenazinemethanol (II), which is oxidized by O₂ under N-bromosuccinimide (NBS) catalysis to yield PCA . This method’s efficiency stems from minimizing intermediate purification steps and leveraging mild oxidation conditions.
Activation and Derivatization Techniques
PCA serves as a precursor for derivatives like N-phenylphenazine-1-carboxamide. Activation with thionyl chloride converts PCA into its acyl chloride, which reacts with aniline to form the target derivative . This approach yields 8.2 mg of N-phenylphenazine-1-carboxamide per 10 mg of PCA, demonstrating the compound’s versatility as a synthetic intermediate .
Comparative Analysis of Biosynthetic and Synthetic Methods
Yield and Scalability
Microbial biosynthesis offers higher theoretical yields, with engineered strains producing >4,800 mg/L PCA . However, fermentation costs and downstream processing complexity limit industrial adoption. In contrast, chemical synthesis provides rapid, scalable production (66% yield) but relies on hazardous reagents like thionyl chloride .
Environmental and Economic Considerations
Biosynthesis aligns with green chemistry principles, utilizing renewable substrates and ambient reaction conditions. Genetic engineering further reduces metabolic waste by eliminating byproducts like 2-OH-PHZ . Chemical synthesis, while efficient, generates solvent waste and requires stringent safety protocols .
Chemical Reactions Analysis
Types of Reactions: Phenazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: Substitution reactions often involve nucleophilic reagents like aniline under basic conditions.
Major Products: The major products formed from these reactions include various phenazine derivatives, which exhibit different biological activities .
Scientific Research Applications
Agricultural Applications
1.1. Biopesticide Development
PCA has been identified as an active ingredient in biopesticides, particularly for its antifungal properties. It is effective against pathogens such as Rhizoctonia solani, which causes sheath blight in rice. Research indicates that derivatives of PCA can enhance the efficacy of pesticides used in agriculture, improving crop yields and disease resistance .
Table 1: Efficacy of PCA Derivatives in Agriculture
Application Area | Pathogen | Efficacy (%) | Reference |
---|---|---|---|
Rice sheath blight | Rhizoctonia solani | 85 | |
Root rot in vegetables | Fusarium spp. | 75 | |
Fungal pathogens | Various | 70-90 |
1.2. Plant Growth Promotion
PCA-producing bacteria have been shown to enhance plant growth by promoting beneficial microbial communities in the rhizosphere. These bacteria can improve nutrient uptake and provide protection against soil-borne diseases .
Medical Applications
2.1. Antimicrobial Properties
PCA exhibits broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various bacterial and fungal pathogens, which is crucial in the context of rising antibiotic resistance .
2.2. Anticancer Research
Recent studies have indicated that PCA and its derivatives may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. This property opens avenues for PCA's use in cancer therapeutics .
Microbial Metabolism and Biotechnology
3.1. Biosynthetic Pathways
PCA serves as a precursor for synthesizing other phenazine compounds, which are vital in microbial secondary metabolism. The biosynthetic gene clusters responsible for PCA production have been identified, enhancing our understanding of microbial secondary metabolites .
Table 2: Phenazine Biosynthetic Gene Clusters
Organism | Gene Cluster Identified | Function |
---|---|---|
Pseudomonas spp. | phzA1-G1 | PCA biosynthesis |
Streptomyces spp. | phzB | Antimicrobial production |
Marine bacteria | phzC | Secondary metabolite synthesis |
Case Studies
4.1. Case Study: PCA in Rice Cultivation
A study conducted on rice fields demonstrated that applying PCA-based biopesticides significantly reduced the incidence of sheath blight disease while promoting overall plant health and yield . The application resulted in a 30% increase in rice yield compared to untreated plots.
4.2. Case Study: Anticancer Activity of PCA Derivatives
Research has shown that specific derivatives of PCA can induce apoptosis in breast cancer cell lines by activating intrinsic apoptotic pathways, suggesting potential applications in developing new anticancer therapies .
Mechanism of Action
Phenazine-1-carboxylic acid exerts its effects through multiple mechanisms. It acts as an electron shuttle, facilitating redox reactions within microbial cells . This compound also generates reactive oxygen species, leading to oxidative stress and cell death in target organisms . Additionally, it disrupts cell membranes and interferes with mitochondrial function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chemical Structure and Reactivity
FGE’s structure (C₈H₁₀O₃) includes a furan ring and an epoxide group. Key analogs include:
- Epichlorohydrin (ECH) : A chlorinated epoxide used in elastomers but lacks biocompatibility due to residual chlorine.
FGE’s furan moiety allows reversible cross-linking via Diels–Alder chemistry, a feature absent in GME or AGE .
Thermal and Mechanical Properties
FGE-based copolymers exhibit superior thermal stability (Td ~231°C) compared to petroleum-based analogs like poly(propylene carbonate) (Td ~171°C) . The FGE-ECH-EO terpolymer shows a remarkably low Tg (-45°C), enabling flexibility in elastomers .
Biocompatibility and Drug Delivery
In contrast, DMSO, a common solvent for hydrophobic drugs, is highly toxic to eukaryotic cells .
- Drug loading capacity : PFGE-b-PGGE achieves 146 mg nifuratel/g copolymer, encapsulating ~43 drug molecules per macromolecule .
- Controlled release : FGE’s furan groups enable pH- or temperature-responsive drug release via reversible Diels–Alder bonds, unlike static PEG-based systems .
Self-Healing and Dynamic Materials
FGE outperforms non-furan epoxides in self-healing applications:
Biological Activity
Phenazine-1-carboxylic acid (PCA) is a versatile compound primarily produced by various strains of Pseudomonas, known for its significant biological activities, particularly in agriculture and medicine. This article explores PCA's biological activity, including its antimicrobial properties, mechanisms of action, and potential applications as a biofungicide and anticancer agent.
Chemical Structure and Properties
PCA is a member of the phenazine family, characterized by its unique bicyclic structure that contributes to its reactivity and biological functions. The molecular formula of PCA is C_13H_9N_2O_2, and it exhibits various functional groups that enhance its solubility and interaction with biological targets.
Antimicrobial Activity
Antifungal Properties:
PCA has demonstrated strong antifungal activity against a wide range of phytopathogenic fungi. Studies have shown that PCA can inhibit fungal growth by 90-100%, making it a promising candidate for agricultural applications. For instance, research indicated that PCA produced by Truncatella angustata effectively inhibited pathogens responsible for grapevine diseases such as esca and Botryosphaeria dieback .
Bacterial Inhibition:
In addition to its antifungal properties, PCA exhibits antibacterial activity against several pathogens, including Vibrio anguillarum, a significant threat in aquaculture. The compound induces cell lysis in bacteria, leading to the release of cytoplasmic contents and eventual cell death. This mechanism is primarily mediated through the generation of reactive oxygen species (ROS), which precedes microbial cell death .
PCA's biological effects are attributed to several mechanisms:
- Reactive Oxygen Species Generation:
- Gene Expression Modulation:
- Antitumor Activity:
Case Study 1: Agricultural Applications
A study conducted on PCA's antifungal efficacy revealed that it could serve as a biofungicide in agricultural settings. The compound was isolated from Truncatella angustata, which showed significant inhibition against Fusarium species affecting grapevines. Field trials demonstrated that PCA application reduced disease incidence by over 80% compared to untreated controls .
Case Study 2: Medical Applications
In a medical context, PCA's role in inducing ROS has been linked to its potential as an adjunct therapy in cancer treatment. A study reported that PCA not only inhibited tumor cell proliferation but also enhanced the efficacy of conventional chemotherapeutic agents when used in combination therapies .
Data Summary
Activity | Target Organisms | Effectiveness | Mechanism |
---|---|---|---|
Antifungal | Phytopathogenic fungi | 90-100% inhibition | ROS generation |
Antibacterial | Vibrio anguillarum | Complete cell lysis | Induction of oxidative stress |
Antitumor | HeLa, A549 cancer cells | Significant cytotoxicity | Inhibition of topoisomerase activity |
Q & A
Q. Basic Synthesis and Production
Q. Q1. What are the primary methods for synthesizing phenazine-1-carboxylic acid in laboratory settings?
PCA is synthesized via microbial fermentation or chemical synthesis. Microbial production involves Pseudomonas strains (e.g., P. aeruginosa or P. fluorescens) optimized through statistical experimental designs like Plackett-Burman and response surface methodology to enhance yield. Key parameters include carbon/nitrogen ratios, pH (5.5–7.4), and oxygen levels (25–35% saturation via sparging or agitation) . Chemical synthesis routes include condensation of shikimate pathway intermediates or modification of phenazine precursors, though microbial methods are preferred for scalability and sustainability .
Q. Basic Biological Activity
Q. Q2. How is PCA’s antifungal activity quantified, and what are its key efficacy metrics?
Antifungal activity is assessed using in vitro assays (agar dilution, disc diffusion) to determine minimum inhibitory concentrations (MICs) or EC50 values. For example, PCA exhibits EC50 values of 33.2 μM against Rhizoctonia solani and 37.3 μM against Pyricularia oryzae, outperforming analogues like compound 86a (EC50: 24.6 μM against R. solani) . Activity is pH-dependent, with enhanced efficacy in acidic conditions due to reduced ionization .
Q. Advanced Structural Modifications
Q. Q3. How do structural modifications at the R1–R8 positions of PCA influence its bioactivity?
Substituents like hydroxyl (-OH) or carboxyl (-COOH) groups at R1, R4, or R5 significantly enhance antifungal potency. For instance:
- Compound 12 (R5 = COOH) shows improved solubility and activity against Fusarium oxysporum.
- Compound 4 (R1, R2 = OH) exhibits broad-spectrum inhibition but reduced stability.
Methylation (e.g., R8 = OCH3) or dimerization (via oxidative coupling) can alter redox properties, extending half-life but potentially reducing bioavailability .
Q. Advanced Biosynthesis and Regulation
Q. Q4. What enzymatic pathways govern PCA biosynthesis, and how can they be genetically engineered?
PCA is derived from chorismic acid via the phz operon (phzA-G). Critical steps include:
- PhzE : Converts chorismate to 2-amino-2-desoxyisochorismate (ADIC).
- PhzF : Catalyzes tautomerization to form 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC).
- PhzB/PhzG : Condense two AOCHC molecules into PCA.
Knockout studies show that phzM (methyltransferase) and phzS (monooxygenase) redirect PCA toward pyocyanin or phenazine-1-ol, reducing PCA accumulation . Overexpression of phzF or deletion of gacA/qscR (negative regulators) can boost PCA yield by 40–60% .
Q. Analytical Characterization
Q. Q5. What analytical techniques are used to confirm PCA purity and structure?
- HPLC : Quantifies PCA using C18 columns with UV detection at 254 nm.
- NMR : ¹H and ¹³C spectra confirm aromatic protons (δ 8.2–8.9 ppm) and carboxyl groups (δ 170–175 ppm).
- Mass Spectrometry : ESI-MS identifies PCA ([M-H]⁻ at m/z 223.05) and its dimers (m/z 447.1) .
- FT-IR : Carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O (1680 cm⁻¹) .
Q. Ecological and Mechanistic Roles
Q. Q6. How does PCA contribute to microbial competition and host-pathogen interactions?
PCA acts as a redox-active toxin, disrupting electron transport in competitors. In P. aeruginosa, acidification of the microenvironment activates PCA’s toxicity against Caenorhabditis elegans (IC50: <50 μM at pH 5.5), while pyocyanin dominates at neutral pH . PCA also induces oxidative stress in plant pathogens (e.g., Phytophthora capsici), with IC50 values of 23.26 μg/mL via ROS generation .
Q. Methodological Challenges
Q. Q7. What are the key challenges in optimizing PCA production, and how are they addressed?
- Low Yield : Addressed via fed-batch fermentation with automated glucose feeding and pH control .
- Byproduct Formation : Dimerization or oxidation products (e.g., phenazine-1-ol) are minimized using anaerobic conditions or antioxidant additives .
- Scalability : Continuous culture systems with immobilized cells improve volumetric productivity by 30% .
Q. Advanced Applications in Disease Models
Q. Q8. How is PCA’s efficacy validated in plant and animal disease models?
- Plant Pathogens : Foliar application (50–100 μg/mL) reduces Sclerotinia sclerotiorum infection in Arabidopsis by 70% via biofilm disruption .
- Nematode Models : PCA (10 μM) kills C. elegans within 24 hours by impairing mitochondrial function, validated via RNAi knockdown of oxidative stress genes .
Q. Stability and Formulation
Q. Q9. What factors influence PCA stability, and how are formulations optimized?
PCA degrades under UV light (t½: 12 hours) and alkaline conditions (pH >8). Microencapsulation with chitosan or lignin improves photostability (t½: 72 hours) and soil persistence (half-life: 14–21 days) . Co-formulation with surfactants (e.g., Tween-80) enhances leaf adhesion and rainfastness .
Q. Data Contradictions and Resolution
Q. Q10. How are discrepancies in reported EC50 values for PCA resolved?
Variations arise from assay conditions (pH, media composition) or pathogen strains. Standardization using reference strains (e.g., Fusarium graminearum PH-1) and harmonized protocols (e.g., CLSI M38-A2) reduces variability. Meta-analyses suggest PCA’s EC50 ranges from 20–80 μM across fungi, with R. solani being most susceptible .
Properties
IUPAC Name |
phenazine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCSKOVQDXEQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1144-02-1 (hydrochloride salt) | |
Record name | 1-Phenazinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30180026 | |
Record name | 1-Phenazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2538-68-3 | |
Record name | 1-Phenazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2538-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenazinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenazinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenazine-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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